- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells, ACS Chemical Biology, 2016, 11(4), 921-930

Cas no 955365-80-7 (Adavosertib)

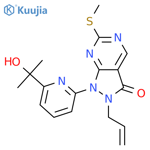

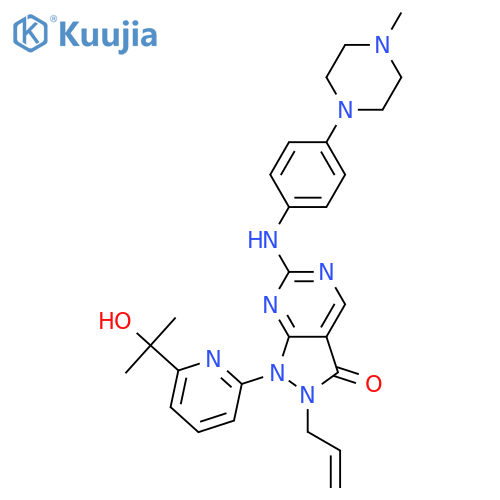

Adavosertib structure

Nome do Produto:Adavosertib

N.o CAS:955365-80-7

MF:C27H32N8O2

MW:500.595384597778

MDL:MFCD17215200

CID:828420

PubChem ID:24856436

Adavosertib Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

- MK-1775

- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

- 2-ALLYL-1-(6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL)-6-(4-(4-METHYLPIPERAZIN-1-YL)PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-...

- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

- AZD-1775

- MK 1775

- MK-1775 (MK 1775, MK1775)

- MK-1775, AZD1775

- AZD1775

- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)phenylamino)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one

- Adavosertib

- MK1775

- AZD 1775

- K2T6HJX3I3

- 1-[6-(2-

- Adavosertib MK-1775

- 1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)

- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- 2-Allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- WEE 1-1

- NSC754352

- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one

- ADAVOSERTIB [INN]

- 1,2-DIHYDRO-1-(6-(1-HYDROXY-1-METHYLETHYL)-2-PYRIDINYL)-6-((4-(4-METHYL-1-PIPERAZINYL)PHENYL)AMINO)-2-(2-PROPEN-1-YL)-3H-PYRAZOLO(3,4-D)PYRIMIDIN-3-ONE

- HMS3654H20

- 1-[6-(2-Hydroxypropan-2-Yl)pyridin-2-Yl]-6-{[4-(4-Methylpiperazin-1-Yl)phenyl]amino}-2-(Prop-2-En-1-Yl)-1,2-Dihydro-3h-Pyrazolo[3,4-D]pyrimidin-3-One

- AKOS024259153

- BCP9000937

- NS00072864

- C27H32N8O2

- NSC-754352

- 2-allyl-1-(6-(2-hydroxy-2-propanyl)-2-pyridinyl)-6-((4-(4-methyl-1-piperazinyl)phenyl)amino)-1,2-dihydro-3H-pyrazolo(3,4-d)pyrimidin-3-one

- 1-(6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL)-6-(4-(4-METHYLPIPERAZIN-1-YL)ANILINO)-2-(PROP-2-EN-1-YL)-1,2-DIHYDRO-3H-PYRAZOLO(3,4-D)PYRIMIDIN-3-ONE

- HMS3744I13

- HY-10993

- GTPL7702

- BRD-K54256913-001-08-7

- NSC800793

- MK-1775(AZD-1775,Adavosertib)

- SY258875

- BRD-K54256913-001-01-2

- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-2-(prop-2-en-1-yl)pyrazolo[3,4-d]pyrimidin-3-one

- 1075739-30-8

- 8X7

- UNII-K2T6HJX3I3

- s1525

- Adavosertib; MK-1775; MK 1775

- 2-Allyl-1-[6-(1-hydroxy-1-methyl-ethyl)-pyridin-2-yl]-6-[4-(4-methyl-piperazin-1-yl)-phenylamino]-1,2-dihydro-pyrazolo[3,4-d]pyrimidin-3-one

- ADAVOSERTIB [WHO-DD]

- SB16663

- BDBM50240826

- BCP01928

- Adavosertib (USAN)

- Q27074716

- SCHEMBL1504444

- 2-Allyl-1-[6-(2-hydroxy-2-propyl)-2-pyridyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrazolo[3,4-d]pyrimidin-3(2H)-one

- D11361

- DTXCID60164359

- NCGC00263183-01

- Z2037279728

- AS-17001

- MK-1775 (AZD-1775)

- 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)anilino)-2-prop-2-enylpyrazolo(3,4-d)pyrimidin-3-one

- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- ADAVOSERTIB [USAN]

- Kinome_2656

- MK-1775 (WEE-1)

- Adavosertib; MK-1775

- 955365-80-7 (anhydrous) 1277170-60-1 (hydrate)

- CS-0105

- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo(3,4-d)pyrimidin-3(2H)-one

- MLS006011025

- CHEMBL1976040

- NCGC00263183-09

- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-2-(2-propen-1-yl)-

- SW218122-2

- NCGC00263183-10

- CCG-264905

- AC-28416

- NSC-800793

- Adavosertib (MK-1775)

- SMR004702820

- CHEBI:91414

- MFCD17215200

- HMS3295K03

- EX-A331

- 3H-Pyrazolo(3,4-d)pyrimidin-3-one, 1,2-dihydro-1-(6-(1-hydroxy-1-methylethyl)-2-pyridinyl)-6-((4-(4-methyl-1-piperazinyl)phenyl)amino)-2-(2-propen-1-yl)-

- DTXSID30241868

- adavosertibum

- BM161385

- 955365-80-7

- 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo(3,4-d)pyrimidin-3-one

- DB11740

-

- MDL: MFCD17215200

- Inchi: 1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31)

- Chave InChI: BKWJAKQVGHWELA-UHFFFAOYSA-N

- SMILES: O=C1N(CC=C)N(C2C=CC=C(C(C)(C)O)N=2)C2C1=CN=C(NC1C=CC(N3CCN(C)CC3)=CC=1)N=2

Propriedades Computadas

- Massa Exacta: 500.264822g/mol

- Carga de Superfície: 0

- XLogP3: 3.1

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 9

- Contagem de Ligações Rotativas: 7

- Massa monoisotópica: 500.264822g/mol

- Massa monoisotópica: 500.264822g/mol

- Superfície polar topológica: 101Ų

- Contagem de Átomos Pesados: 37

- Complexidade: 795

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

- Cor/Forma: No data available

- Densidade: 1.292

- Ponto de Fusão: No data available

- Ponto de ebulição: 723.8±70.0 °C at 760 mmHg

- Ponto de Flash: 391.5±35.7 °C

- PSA: 104.34000

- LogP: 2.96190

Adavosertib Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302

- Declaração de Advertência: P280-P305+P351+P338

- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Adavosertib Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D372382-500mg |

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955365-80-7 | 98% | 500mg |

$725 | 2024-05-24 | |

| TRC | M424975-10 mg |

MK 1775 |

955365-80-7 | 10mg |

80.00 | 2021-07-27 | ||

| eNovation Chemicals LLC | D572857-100MG |

MK-1775 |

955365-80-7 | 95% | 100mg |

$115 | 2024-07-21 | |

| Ambeed | A399066-250mg |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955365-80-7 | 98% | 250mg |

$110.0 | 2025-02-19 | |

| MedChemExpress | HY-10993-10mM*1 mL in DMSO |

Adavosertib |

955365-80-7 | 99.97% | 10mM*1 mL in DMSO |

¥771 | 2024-04-15 | |

| abcr | AB450653-1g |

Adavosertib; . |

955365-80-7 | 1g |

€807.00 | 2025-02-22 | ||

| LKT Labs | M4102-1 mg |

MK-1775 |

955365-80-7 | ≥98% | 1mg |

$68.10 | 2023-07-10 | |

| Ambeed | A399066-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955365-80-7 | 98% | 1g |

$297.0 | 2025-02-19 | |

| MedChemExpress | HY-10993-10mM*1mLinDMSO |

Adavosertib |

955365-80-7 | 99.97% | 10mM*1mLinDMSO |

¥771 | 2022-02-25 | |

| eNovation Chemicals LLC | D372382-100mg |

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955365-80-7 | 98% | 100mg |

$425 | 2024-05-24 |

Adavosertib Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ; 1 h, rt

1.2 Reagents: Diisopropylethylamine ; 18 h, rt

1.2 Reagents: Diisopropylethylamine ; 18 h, rt

Referência

Método de produção 2

Condições de reacção

Referência

- Dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 1 h, 60 °C

Referência

- Preparation method of Wee1 protein kinase inhibitor adavosertib and its application in treatment of solid tumor, China, , ,

Método de produção 4

Condições de reacção

Referência

- Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions, Journal of Organic Chemistry, 2022, 87(4), 2111-2119

Método de produção 5

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ; 1 h, rt

1.2 Reagents: Diisopropylethylamine ; 18 h, rt

1.2 Reagents: Diisopropylethylamine ; 18 h, rt

Referência

- Chemical synthesis of Wee1 protein kinase inhibitor adavosertib, China, , ,

Método de produção 6

Condições de reacção

Referência

- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ; 30 min, rt

1.2 Reagents: Diisopropylethylamine ; overnight, rt

1.2 Reagents: Diisopropylethylamine ; overnight, rt

Referência

- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity, ACS Chemical Biology, 2017, 12(7), 1883-1892

Método de produção 8

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ; 1 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 18 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 18 h, rt

Referência

- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy, ChemMedChem, 2018, 13(16), 1681-1694

Método de produção 9

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ; 20 min, rt

1.2 Reagents: Diisopropylethylamine ; overnight, rt

1.2 Reagents: Diisopropylethylamine ; overnight, rt

Referência

- Compositions and methods for treating cancer, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

Referência

- Crystalline forms of dihydropyrazolopyrimidinone, United States, , ,

Método de produção 11

Condições de reacção

Referência

- Compositions and methods for treating cancer, United States, , ,

Método de produção 12

Condições de reacção

Referência

- Wee 1 kinase inhibitors and methods of making and using the same, World Intellectual Property Organization, , ,

Adavosertib Raw materials

- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one

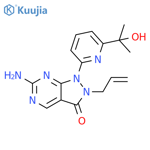

- 6-Amino-1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one

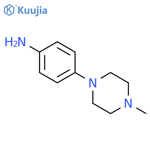

- 4-(4-methylpiperazin-1-yl)aniline

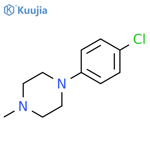

- Piperazine, 1-(4-chlorophenyl)-4-methyl-

Adavosertib Preparation Products

Adavosertib Literatura Relacionada

-

Cyril Ronco,Anthony R. Martin,Luc Demange,Rachid Benhida Med. Chem. Commun. 2017 8 295

-

Guan-Jun Yang,Hai-Jing Zhong,Chung-Nga Ko,Suk-Yu Wong,Kasipandi Vellaisamy,Min Ye,Dik-Lung Ma,Chung-Hang Leung Chem. Commun. 2018 54 2463

-

Kun Peng,Yue Zheng,Wei Xia,Zong-Wan Mao Chem. Soc. Rev. 2023 52 2790

955365-80-7 (Adavosertib) Produtos relacionados

- 955369-56-9(2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)

- 629650-53-9(3-Pyridinecarboxamide,N-(1-acetyl-2,3-dihydro-3,3-dimethyl-1H-indol-6-yl)-2-[[[2-(methylamino)-4-pyrimidinyl]methyl]amino]-)

- 629650-46-0(3-Pyridinecarboxamide,2-[[[2-(methylamino)-4-pyrimidinyl]methyl]amino]-N-(1,2,3,4-tetrahydro-4,4-dimethyl-7-isoquinolinyl)-)

- 150064-16-7(1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione,6-methyl-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-)

- 164071-35-6(Pyrido[3,4-d]pyridazine-1,4-dione,2,3-dihydro-3,7-dimethyl-2-[3-(4-phenyl-1-piperazinyl)propyl]-5-(1-piperidinyl)-)

- 955365-80-7(Adavosertib)

- 629650-49-3(3-Pyridinecarboxamide,2-[[[2-(methylamino)-4-pyrimidinyl]methyl]amino]-N-(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)-)

- 104966-57-6(3H-Pyrazolo[3,4-d]pyrimidin-3-one,1,2-dihydro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]-)

- 955368-90-8(2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)

- 629650-85-7(3-Pyridinecarboxamide,N-[3-[[(dimethylamino)acetyl]amino]-4-(1,1-dimethylethyl)phenyl]-2-[[[2-(methylamino)-4-pyrimidinyl]methyl]amino]-)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:955365-80-7)Adavosertib

Pureza:99%/99%

Quantidade:1g/5g

Preço ($):267.0/936.0

atkchemica

(CAS:955365-80-7)Adavosertib

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito